Ethyl 5-acetyl-2-pyridinecarboxylate
Overview
Description
Ethyl 5-acetyl-2-pyridinecarboxylate is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of an ethyl ester group, an acetyl group, and a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials:
Acetylation: The pyridine-2-carboxylic acid undergoes acetylation to introduce the acetyl group at the 5-position. This can be achieved using acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine.
Esterification: The resulting 5-acetylpyridine-2-carboxylic acid is then esterified with ethanol to form this compound. This step is typically carried out using a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the acetyl group to an ethyl group, resulting in Ethyl 5-ethyl-2-pyridinecarboxylate.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Pyridine-2,5-dicarboxylic acid, pyridine-2,5-dione.
Reduction Products: Ethyl 5-ethyl-2-pyridinecarboxylate.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-acetyl-2-pyridinecarboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-acetyl-2-pyridinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets microbial cell membranes and enzymes essential for microbial survival.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Ethyl 5-amino-2-pyridinecarboxylate
Ethyl 5-ethyl-2-pyridinecarboxylate
Ethyl 5-bromo-2-pyridinecarboxylate
Properties
IUPAC Name |
ethyl 5-acetylpyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-10(13)9-5-4-8(6-11-9)7(2)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDWKERHLALZLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678886 | |
Record name | Ethyl 5-acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99060-45-4 | |
Record name | Ethyl 5-acetylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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